molecular formula C15H15F2NO3 B2509906 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide CAS No. 2309599-39-9

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide

Cat. No.: B2509906
CAS No.: 2309599-39-9
M. Wt: 295.286
InChI Key: JGPSLXYONCIXLG-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide is a chemical compound of high interest in medicinal chemistry and agrochemical research. It features a hybrid structure combining a 2,5-dimethylfuran ring, a hydroxyethyl linker, and a 2,6-difluorobenzamide group. The 2,5-dimethylfuran moiety is a privileged structure found in various bioactive molecules, while the 2,6-difluorobenzamide unit is a key pharmacophore in several active pharmaceutical ingredients and agrochemicals, such as the acaricide etoxazole . This molecular architecture suggests potential application as a building block in the discovery and development of new small-molecule inhibitors. Researchers can utilize this compound as a key intermediate for constructing more complex molecules or as a core structure for probing biological pathways. Its specific research value may lie in areas such as enzyme inhibition, receptor modulation, or cellular signaling, depending on the target of interest. The mechanism of action is currently uncharacterized and would be a primary focus of investigative research using this reagent. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3/c1-8-6-10(9(2)21-8)13(19)7-18-15(20)14-11(16)4-3-5-12(14)17/h3-6,13,19H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPSLXYONCIXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The hydroxyethyl group and the difluorobenzamide moiety may enable it to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues of 2,6-Difluorobenzamide Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Biological Activity Applications Key Properties/Data
N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide 2,5-Dimethylfuran-3-yl, hydroxyethyl Not explicitly reported Inferred: Potential pesticidal or anticancer applications Structural uniqueness: Furan moiety may enhance lipophilicity or metabolic resistance
Diflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) 4-Chlorophenyl urea Insect growth inhibitor (chitin synthesis disruptor) Agriculture (pest control) UN3082; Class 9 hazardous material; marine pollutant
N-(1-Chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide Anthraquinone-chloro VEGFR2 inhibitor (binding affinity: -9.8 kcal/mol) Anticancer drug candidate Hydrogen bonding with Cys917; hydrophobic interactions with Glu883/915
Fluazuron (N-[[(4-Chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino]carbonyl]-2,6-difluorobenzamide) Chloropyridinyl-oxyphenyl Acaricide (veterinary use) Livestock parasite control Enhanced halogenation for broad-spectrum activity

Structural Differentiation and Implications

  • Urea-containing analogs (e.g., diflubenzuron) inhibit chitin synthesis in insects , whereas furan derivatives may target different pathways or receptors. Compared to the anthraquinone-based VEGFR2 inhibitor , the absence of a planar aromatic system in the target compound suggests divergent binding modes, though both share the 2,6-difluorobenzamide scaffold.
  • Substituent Effects: The 2,5-dimethylfuran group introduces steric bulk and electron-rich aromaticity, which could enhance membrane permeability or resistance to oxidative metabolism compared to chlorophenyl (diflubenzuron) or anthraquinone substituents. Halogenation Patterns: Fluazuron’s trifluoromethyl and pyridinyl groups improve acaricidal activity but increase environmental persistence, whereas the target compound’s furan may reduce bioaccumulation risks.

Pharmacological and Toxicological Considerations

  • Diflubenzuron: Classified as an environmentally hazardous substance (UN3082) with marine pollutant status . Its urea moiety is critical for insect specificity but may contribute to non-target toxicity in aquatic systems.
  • The target compound’s furan group lacks mutagenicity per Ames test analogs , though in vivo safety data are lacking.
  • Fluazuron : Extended halogenation improves efficacy against ticks but raises regulatory concerns due to environmental persistence .

Biological Activity

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide is a compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, mechanisms of action, and biological activity, particularly focusing on its antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S with a molecular weight of 390.45 g/mol. The compound features a pyrrolo[3,2,1-ij]quinoline core , a 2,5-dimethylfuran moiety , and a hydroxyethyl group , contributing to its solubility and potential biological interactions.

The specific mechanism of action for this compound is not fully elucidated in the available literature. However, similar compounds within the difluorobenzamide class have been reported to inhibit the bacterial cell division protein FtsZ , which plays a critical role in bacterial cytokinesis. This inhibition can lead to bacteriostasis or bactericidal effects against various bacterial strains.

Antibacterial Activity

Recent studies have indicated that derivatives of difluorobenzamide exhibit significant antibacterial properties. For example:

  • In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 0.25-1 μg/mL against Bacillus subtilis and Staphylococcus aureus, including resistant strains .
  • The compounds demonstrated potent cell division inhibitory activity with MIC values below 1 μg/mL against both susceptible and resistant strains of bacteria .

Case Studies

  • Study on FtsZ Inhibition : A study synthesized and evaluated various 3-substituted 2,6-difluorobenzamide derivatives for their antibacterial activity. Among these, specific compounds showed exceptional efficacy against Gram-positive bacteria .
  • Comparative Analysis : In a comparative analysis of various benzamide derivatives, those with modifications similar to this compound exhibited enhanced antibacterial properties due to structural similarities that facilitate interaction with bacterial proteins involved in cell division .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • The presence of the difluorobenzamide structure which enhances lipophilicity and cellular uptake.
  • The hydroxyethyl group , which may contribute to hydrogen bonding interactions with target proteins.
  • The dimethylfuran moiety , which may enhance the compound's overall biological profile through additional interactions.

Summary Table of Biological Activities

Compound StructureActivity TypeMIC (μg/mL)Target Organism
N-[...]-benzamideAntibacterial0.25 - 1Bacillus subtilis
N-[...]-benzamideAntibacterial<10Staphylococcus aureus
Derivative ACell Division Inhibitor<1Bacillus subtilis

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